![molecular formula C₃₆H₅₅NO₂₈ B1140088 2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 129411-63-8](/img/structure/B1140088.png)

2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

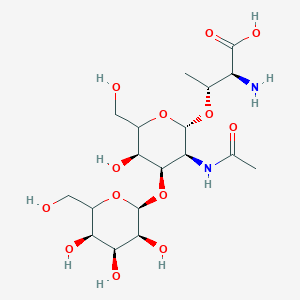

The compound is a complex organic molecule featuring multiple hydroxy, oxane, and nitrophenoxy functional groups. Such compounds are often studied for their unique physical, chemical, and potentially biological properties. Research in this area can provide insights into the synthesis, structure, reactivity, and applications of similarly complex organic molecules.

Synthesis Analysis

The synthesis of complex organic molecules like the one described typically involves multi-step organic synthesis techniques, starting from simpler precursors. Techniques such as selective functionalization, protection/deprotection of functional groups, and controlled oxidation and reduction are crucial. For instance, Sakoda et al. (1992) discuss the synthesis of optical isomers of a complex molecule involving optically active diols, demonstrating the intricate steps often required in such syntheses (Sakoda, Kamikawaji, & Seto, 1992).

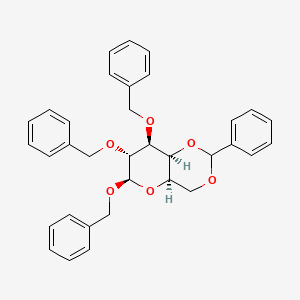

Molecular Structure Analysis

The analysis of molecular structures of complex organic compounds is typically carried out using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods. For example, Hijji et al. (2009) used X-ray crystallography to analyze the structure of a complex molecule, highlighting the role of intramolecular hydrogen bonding and π-delocalization (Hijji, Barare, Butcher, & Jasinski, 2009).

Chemical Reactions and Properties

Complex organic molecules can undergo a wide range of chemical reactions, influenced by their functional groups and molecular structure. For example, Ansell et al. (1971) explored the intramolecular reactions of certain adducts, shedding light on the reactivity of such compounds (Ansell, Moore, & Nielsen, 1971).

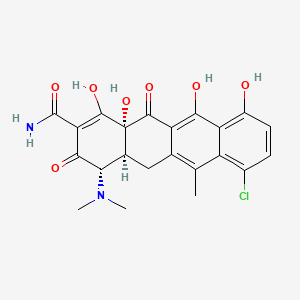

Physical Properties Analysis

The physical properties of complex organic molecules, such as melting points, solubility, and crystallinity, are crucial for understanding their behavior and potential applications. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are often employed to study these properties.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are essential for the practical application of complex organic molecules. Studies like those by Lorenz et al. (2003) on the antioxidant and free radical scavenging activities of compounds provide insight into their chemical behavior and potential applications (Lorenz, Roychowdhury, Engelmann, Wolf, & Horn, 2003).

Scientific Research Applications

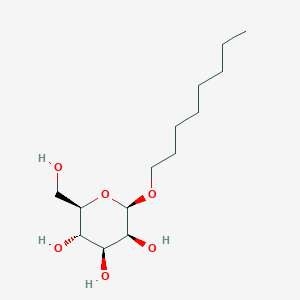

Solubility and Stability

One study examined the solubility behavior of similar complex saccharides in ethanol-water solutions, finding that solubility varies with temperature and ethanol mass fraction, offering insights into the stability and solubility of similar complex molecules under different conditions (Zhang, Gong, Wang, & Qu, 2012).

Biological Activity and Applications

A computational study focused on a structurally similar compound, isolated from Syzygium densiflorum Wall. ex Wight & Arn, for its potential in diabetes management. The study highlighted the compound's interaction with various enzymes, providing a model for understanding the biological activity of complex saccharides in regulating blood glucose levels (Muthusamy & Krishnasamy, 2016).

Structural and Molecular Analysis

The structural and molecular properties of similar compounds have been analyzed in various studies. For instance, a detailed study on the solubility of certain saccharides provided insights into their molecular interactions and stability, which can be useful for understanding the behavior of complex molecules in different solvent conditions (Gong, Wang, Zhang, & Qu, 2012).

properties

IUPAC Name |

2-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H55NO28/c38-5-12-17(43)18(44)23(49)33(57-12)62-29-14(7-40)59-35(25(51)20(29)46)64-31-16(9-42)61-36(27(53)22(31)48)65-30-15(8-41)60-34(26(52)21(30)47)63-28-13(6-39)58-32(24(50)19(28)45)56-11-3-1-10(2-4-11)37(54)55/h1-4,12-36,38-53H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGBAQKCCMQLGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H55NO28 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

949.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

CAS RN |

66068-38-0 |

Source

|

| Record name | 4-Nitrophenyl α-D-maltopentaoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B1140008.png)

![6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1140014.png)